molecular formula C30H32N2O4 B14926945 3,5-bis(3,4-dimethoxyphenyl)-1-(4-ethenylbenzyl)-4-ethyl-1H-pyrazole

3,5-bis(3,4-dimethoxyphenyl)-1-(4-ethenylbenzyl)-4-ethyl-1H-pyrazole

Cat. No.: B14926945
M. Wt: 484.6 g/mol
InChI Key: XMURGESFQCDVOL-UHFFFAOYSA-N
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Description

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with dimethoxyphenyl, ethyl, and vinylbenzyl groups, making it a subject of interest for researchers in organic chemistry and material science.

Preparation Methods

The synthesis of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the dimethoxyphenyl, ethyl, and vinylbenzyl substituents. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the vinylbenzyl group, allowing for the introduction of various functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE can be compared with other similar compounds, such as:

    3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-PYRAZOLE: Lacks the vinylbenzyl group, which may affect its reactivity and applications.

    3,5-BIS(3,4-DIMETHOXYPHENYL)-4-METHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE: Features a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.

    3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1H-INDOLE: Contains an indole core instead of a pyrazole, leading to different reactivity and applications.

The uniqueness of 3,5-BIS(3,4-DIMETHOXYPHENYL)-4-ETHYL-1-(4-VINYLBENZYL)-1H-PYRAZOLE lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H32N2O4

Molecular Weight

484.6 g/mol

IUPAC Name

3,5-bis(3,4-dimethoxyphenyl)-1-[(4-ethenylphenyl)methyl]-4-ethylpyrazole

InChI

InChI=1S/C30H32N2O4/c1-7-20-9-11-21(12-10-20)19-32-30(23-14-16-26(34-4)28(18-23)36-6)24(8-2)29(31-32)22-13-15-25(33-3)27(17-22)35-5/h7,9-18H,1,8,19H2,2-6H3

InChI Key

XMURGESFQCDVOL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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